![molecular formula C13H16ClN3O3 B5061584 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine](/img/structure/B5061584.png)
1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine
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Overview
Description
1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine, also known as CNPP, is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative that has been found to have various biochemical and physiological effects. The purpose of
Mechanism of Action
The exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine is not fully understood. However, it has been found to act as a partial agonist at the 5-HT1A receptor, which is a serotonin receptor in the brain. This receptor is involved in the regulation of mood, anxiety, and other physiological functions. 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine has also been found to inhibit the reuptake of serotonin, which can lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to anxiolytic and antidepressant effects. 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine has also been found to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory diseases. Additionally, 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine has been found to have antitumor effects, which may make it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine in lab experiments is that it has a well-defined mechanism of action. This makes it a useful tool for studying the role of serotonin receptors in the brain and the effects of various drugs on these receptors. Additionally, 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of using 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine is that it can be toxic at high doses. Therefore, it is important to use appropriate safety precautions when handling this compound.
Future Directions
There are many potential future directions for research involving 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine. One area of research could be to investigate the potential therapeutic uses of 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine in the treatment of various diseases, such as cancer, depression, and anxiety. Another area of research could be to investigate the effects of 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine on other serotonin receptors in the brain, as well as other neurotransmitter systems. Additionally, research could be done to investigate the potential side effects of 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine and to develop safer derivatives of this compound.
Synthesis Methods
1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with propionyl chloride to form 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine. This reaction occurs in the presence of a catalyst, such as triethylamine, and under reflux conditions. The final product can be purified through recrystallization or column chromatography.
Scientific Research Applications
1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine has been used in various scientific research applications, particularly in the field of pharmacology. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, depression, and anxiety. 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine has also been used in studies investigating the role of serotonin receptors in the brain and the effects of various drugs on these receptors.
properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXFAWUFNGLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one |
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